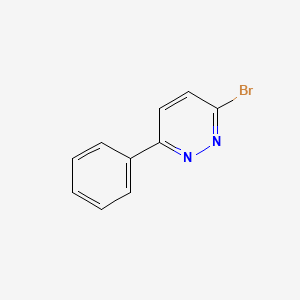

3-Bromo-6-phenylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZFKAFYPNJUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458383 | |

| Record name | 3-Bromo-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-34-3 | |

| Record name | 3-Bromo-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-6-phenylpyridazine (CAS 14959-34-3)

The following technical guide details the properties, synthesis, and applications of 3-Bromo-6-phenylpyridazine , a critical heterocyclic scaffold in medicinal chemistry and materials science.

Core Scaffold for Kinase Inhibitors and OLED Materials

Part 1: Executive Summary

This compound (CAS 14959-34-3) is a halogenated heteroaromatic intermediate characterized by a pyridazine ring substituted with a phenyl group at position 6 and a reactive bromine atom at position 3. This bifunctional nature makes it an invaluable "linchpin" scaffold. The phenyl ring provides lipophilic bulk and π-stacking capability, while the bromine atom serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Its structural motif is frequently embedded in bioactive molecules targeting p38 MAP kinase , GABA-A receptors , and PDE4 , as well as in electron-transporting materials for OLEDs .

Part 2: Physicochemical Profile[1][2]

The following data summarizes the core physical and chemical properties. Note that while specific experimental melting points can vary by purity and polymorph, the values below represent the technical consensus for high-purity research grades.

| Property | Value / Description |

| CAS Number | 14959-34-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |

| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |

| pKa (Predicted) | ~2.5 (Conjugate acid of pyridazine N) |

| Storage | Inert atmosphere, 2-8°C (Light sensitive) |

Spectral Characteristics (Diagnostic)[3][4]

-

¹H NMR (CDCl₃, 400 MHz): Distinctive set of signals.[1][2][3] The phenyl group typically appears as multiplets between δ 7.4–8.0 ppm. The pyridazine ring protons (H-4 and H-5) appear as a pair of doublets (AB system) in the range of δ 7.6–7.9 ppm with a coupling constant (J) of ~9.0 Hz.

-

MS (ESI+): Shows a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity at m/z 235 and 237).

Part 3: Synthetic Workflows

High-purity synthesis is essential to avoid regioisomeric impurities (e.g., 3-bromo-5-phenyl isomers) which are difficult to separate.

Method A: Dehydroxybromination (Preferred for Regiocontrol)

This method ensures the phenyl group is fixed at position 6 before halogenation, eliminating regio-ambiguity.

-

Precursor: 6-Phenyl-3(2H)-pyridazinone.

-

Reagent: Phosphorus oxybromide (POBr₃) or POCl₃/PBr₃ mixture.

-

Protocol:

-

Suspend 6-phenyl-3(2H)-pyridazinone (1.0 equiv) in anhydrous acetonitrile or toluene.

-

Add POBr₃ (1.5–2.0 equiv) portion-wise to control exotherm.

-

Heat to reflux (80–110°C) for 4–6 hours. Monitor by TLC/LCMS.

-

Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO₃ (POBr₃ hydrolysis is violent).

-

Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Heptane.

-

Method B: Selective Suzuki Coupling (Convergent)

Useful when starting from the symmetric 3,6-dibromopyridazine, though it requires strict stoichiometry to prevent bis-coupling.

-

Precursors: 3,6-Dibromopyridazine + Phenylboronic acid (0.95 equiv).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

-

Conditions: Toluene/Ethanol/Na₂CO₃ (aq), 80°C, 12h.

-

Purification: Column chromatography is mandatory to separate the mono-product from unreacted starting material and the bis-phenyl byproduct.

Part 4: Reactivity & Functionalization

The 3-bromo position is highly activated due to the electron-deficient nature of the pyridazine ring (diazine). This allows for two orthogonal reaction pathways.[4]

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine nitrogens pull electron density, making C-3 susceptible to nucleophilic attack, even without transition metals.

-

Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

-

Conditions: Heat (80-120°C) in polar aprotic solvents (DMSO, NMP) or microwave irradiation. Acid catalysis (HCl) can sometimes accelerate the reaction by protonating a ring nitrogen.

Palladium-Catalyzed Cross-Coupling[7][8]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 3-aryl-6-phenylpyridazines).

-

Buchwald-Hartwig: Coupling with anilines or hindered amines that fail under standard SNAr conditions.

-

Sonogashira: Introduction of alkyne linkers.

Visualization of Reaction Pathways

Caption: Divergent synthesis pathways from the this compound core, illustrating its dual utility in medicinal and materials chemistry.

Part 5: Applications in Drug Discovery[9][10]

Kinase Inhibition (p38 MAP, CDK)

The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The phenyl ring occupies the hydrophobic pocket (Gatekeeper region), while the 3-position is derivatized with solubilizing amines to interact with the solvent-exposed region.

GABA-A Receptor Ligands

Substituted pyridazines, specifically 3-amino-6-aryl derivatives, have been explored as ligands for the benzodiazepine binding site of GABA-A receptors.[6]

-

Reference Compound:SR 95103 is a classic example of a GABA-A antagonist derived from this specific chemical lineage.

OLED Electron Transport Layers

The electron-deficient nature of the pyridazine ring (high electron affinity) makes 3,6-diarylpyridazines excellent candidates for electron transport materials (ETM) in organic light-emitting diodes, often improving device stability and efficiency.

Part 6: Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Expert Handling Tips:

-

Lachrymator Potential: Like many benzyl and heteroaryl halides, this compound can be irritating to mucous membranes. Always handle in a fume hood.

-

Stability: While stable as a solid, solutions in chlorinated solvents (DCM/Chloroform) can slowly decompose if exposed to light for prolonged periods. Store solid in amber vials.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis via Pyridazinone: ChemicalBook. (2024). "Synthesis of 3-bromo-6-methylpyridazine (Analogous Protocol)." Link

-

Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki Coupling of Pyridines and Heterocycles."[7] Link

-

Medicinal Applications (GABA): Wermuth, C. G., et al. "SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid." Neuroscience Letters. Link

-

Kinase Inhibitor Context: National Institutes of Health (PubChem). "3-Amino-6-phenylpyridazine derivatives as anti-neuroinflammatory compounds." Link

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Brominated Pyridazines." Link

Sources

- 1. rsc.org [rsc.org]

- 2. 3-bromo-6-methylpyridazine | 65202-58-6 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Monograph: 3-Bromo-6-phenylpyridazine as a Pivotal Scaffold

Executive Summary

3-Bromo-6-phenylpyridazine represents a privileged heterocyclic scaffold in modern medicinal chemistry. As a 3,6-disubstituted pyridazine, it serves as a critical "linker" motif, offering a linear vector geometry that is highly valued in the design of kinase inhibitors, GPCR ligands, and anti-neuroinflammatory agents. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and reactivity profile, designed for immediate application in drug discovery workflows.

Chemical Identity & Structural Specifications

The physicochemical identity of this compound is defined by the electron-deficient 1,2-diazine core, which imparts distinct solubility and reactivity characteristics compared to its pyridine analogs.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Bromo-6-phenyl-1,2-diazine |

| CAS Number | 14959-34-3 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Canonical SMILES | Brc1ccc(nn1)-c1ccccc1 |

| InChI Key | RACIHBXDZONTQJ-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Synthetic Methodology: Selective Mono-Arylation

The primary challenge in synthesizing this compound is achieving selectivity. The starting material, 3,6-dibromopyridazine, has two equivalent electrophilic sites. A statistical reaction would yield a mixture of starting material, mono-product, and bis-product (3,6-diphenylpyridazine).

The Solution: A controlled Suzuki-Miyaura cross-coupling utilizing stoichiometric limitation and biphasic optimization.

Protocol: Selective Palladium-Catalyzed Coupling

Objective: Synthesize this compound from 3,6-dibromopyridazine with >85% selectivity.

Reagents:

-

Substrate: 3,6-Dibromopyridazine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (0.95 - 1.0 equiv) — Critical: Do not use excess.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 3,6-dibromopyridazine and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed DME and Ethanol. Stir until dissolved.

-

Activation: Add the aqueous Na₂CO₃ solution. The mixture will become biphasic.

-

Addition: Add Phenylboronic acid. Note: For maximum selectivity, add the boronic acid dropwise as a solution over 30 minutes.

-

Reflux: Heat to 80-85°C for 6–12 hours. Monitor by TLC/LC-MS. Look for the disappearance of the boronic acid.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: The crude residue typically contains trace bis-product. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 9:1 to 7:3). The bis-product elutes first (non-polar), followed by the desired mono-bromide.

Visualization: Synthetic Logic Flow

Figure 1: Reaction pathway highlighting the divergence between the desired mono-arylation and the bis-arylation impurity.

Structural Characterization & Analysis

Validating the structure requires distinguishing the regiochemistry (though symmetric in the starting material, the product is asymmetric).

NMR Interpretation (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyridazine Core: Two doublets in the aromatic region, typically around δ 7.6–8.0 ppm. The proton at position 4 (ortho to Br) and position 5 (ortho to Phenyl) will show coupling (J ≈ 8–9 Hz). The proton adjacent to the phenyl ring is generally more deshielded due to the conjugation.

-

Phenyl Group: A multiplet at δ 7.4–7.5 ppm (meta/para protons) and a multiplet at δ 8.0–8.1 ppm (ortho protons).

-

-

¹³C NMR:

-

Expect 8 distinct carbon signals.[1] The pyridazine carbons attached to N (C3 and C6) will be significantly deshielded (>155 ppm).

-

Mass Spectrometry (LC-MS)

-

Isotopic Pattern: The presence of a single Bromine atom provides a diagnostic 1:1 doublet at M+ and M+2.

-

m/z: ESI+ mode will show peaks at 235.0 (⁷⁹Br) and 237.0 (⁸¹Br).

Reactivity Profile & Applications

The utility of this compound lies in the remaining bromine "handle." The pyridazine ring is electron-deficient (π-deficient), making the C-Br bond highly susceptible to both Nucleophilic Aromatic Substitution (SₙAr) and further Metal-Catalyzed Cross-Couplings.

Key Transformation Pathways

-

SₙAr Displacement: Reaction with amines, alkoxides, or thiols. The nitrogen atoms in the ring activate the C3 position, facilitating displacement even without harsh conditions.

-

Application: Synthesis of 3-amino-6-phenylpyridazine derivatives (potential anti-inflammatory agents).

-

-

Lithiation/Metalation: Halogen-metal exchange (using n-BuLi) generates a lithiated species at C3, which can be quenched with electrophiles (aldehydes, CO₂) to introduce carbon frameworks.

-

Second Cross-Coupling: Suzuki, Sonogashira, or Buchwald-Hartwig amination to create non-symmetric 3,6-disubstituted pyridazines.

Visualization: Reactivity Tree

Figure 2: Divergent synthetic utility of the 3-bromo scaffold.

Safety & Handling

-

Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant. Specific toxicology data is limited, so assume potential for sensitization.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is relatively stable, but prolonged exposure to light should be avoided to prevent photolytic debromination.

References

-

Chemical Identity & CAS: this compound (CAS 14959-34-3).[2] IndiaMART / Chemical Suppliers. Link

-

Synthetic Methodology (Suzuki Coupling): Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. National Institutes of Health (PMC). Link

-

Application (Anti-neuroinflammatory): Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. Link

-

Metalation Chemistry: Metalation of Bromodiazines: this compound. ElectronicsAndBooks (Snippet/Reference Guide). Link

Sources

3-Bromo-6-phenylpyridazine molecular weight and formula

Executive Summary

3-Bromo-6-phenylpyridazine (CAS: 14959-34-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] As a halogenated biaryl heterocycle, it serves as a critical intermediate in the synthesis of kinase inhibitors, CNS-active agents, and anti-inflammatory compounds. Its value lies in its bifunctionality : the pyridazine core offers specific hydrogen-bonding capabilities within enzyme pockets (e.g., hinge binding in kinases), while the bromine atom provides a reactive handle for further diversification via nucleophilic aromatic substitution (

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol for its mono-arylation, and its strategic application in drug discovery workflows.[1]

Physicochemical Profile

The following data aggregates experimental and calculated parameters essential for cheminformatics and formulation.

Table 1: Core Molecular Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | This compound |

| CAS Registry Number | 14959-34-3 |

| Molecular Formula | |

| Molecular Weight | 235.08 g/mol |

| Exact Mass | 233.979 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| SMILES | Brc1ccc(nn1)c1ccccc1 |

Table 2: Calculated ADME Properties (In Silico)

| Parameter | Value | Implications for Drug Design |

| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; favorable for CNS penetration.[1] |

| TPSA | ~25.8 Ų | Excellent membrane permeability (Rule of 5 compliant).[1] |

| H-Bond Acceptors | 2 | Pyridazine nitrogens act as weak acceptors.[1] |

| H-Bond Donors | 0 | Requires functionalization (e.g., amination) to add donor capacity.[1] |

Synthetic Architecture

The primary challenge in synthesizing this compound is achieving regioselectivity during the coupling process.[1] The starting material, 3,6-dibromopyridazine, is symmetric. The goal is to install exactly one phenyl group without generating the bis-phenyl byproduct.[1]

3.1 Validated Synthetic Route: Controlled Suzuki-Miyaura Coupling [1]

The most robust method involves a palladium-catalyzed cross-coupling between 3,6-dibromopyridazine and phenylboronic acid.[1]

Reaction Logic:

-

Stoichiometry: A slight excess of the dibromide (1.0 equiv) relative to the boronic acid (0.9 - 1.0 equiv) is crucial to statistically favor the mono-substituted product.[1]

-

Catalyst:

is the standard zero-valent catalyst, effective for aryl bromides.[1] -

Base/Solvent: Aqueous

or

3.2 Synthesis Workflow Diagram

Figure 1: Mechanistic workflow for the mono-arylation of 3,6-dibromopyridazine. Note the critical branch point where stoichiometry control prevents bis-coupling.

3.3 Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

-

Preparation:

-

In a 100 mL round-bottom flask, dissolve 3,6-dibromopyridazine (2.38 g, 10.0 mmol, 1.0 eq) in 1,2-dimethoxyethane (DME) (40 mL).

-

Add Phenylboronic acid (1.22 g, 10.0 mmol, 1.0 eq). Note: Do not use excess boronic acid.

-

Add Tetrakis(triphenylphosphine)palladium(0) (

) (578 mg, 0.5 mmol, 5 mol%).[1]

-

-

Activation:

-

Add a degassed solution of Sodium Carbonate (

) (2.12 g, 20 mmol) in water (10 mL). -

Critical Step: Degas the entire mixture with Argon or Nitrogen for 10 minutes to prevent homocoupling of the boronic acid.[1]

-

-

Reaction:

-

Work-up & Purification:

-

Cool to room temperature.[1] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of Hexane -> 10% EtOAc/Hexane.[1] The bis-phenyl impurity elutes first (non-polar), followed by the desired This compound .[1]

-

Applications in Drug Discovery

This compound is not a final drug but a high-value intermediate .[1] Its utility stems from the remaining bromine atom, which serves as a "universal socket" for attaching pharmacophores.[1]

4.1 Strategic Derivatization

-

Kinase Inhibitors (Hinge Binding):

-

Glial Activation Inhibitors:

4.2 Derivatization Logic Diagram

Figure 2: Strategic derivatization pathways for the this compound scaffold in medicinal chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Signal Word: Warning.

-

Handling: Use in a fume hood.[1] The compound is an organobromide and may possess alkylating properties.[1] Avoid inhalation of dust.[1]

-

Storage: Store at 2-8°C under inert gas (Argon). Protect from light to prevent slow debromination or decomposition.[1]

References

-

PubChem Compound Summary. "this compound (CID 14959-34-3)."[1][3] National Center for Biotechnology Information.[1]

- Sigma-Aldrich.

-

Watterson, S. H., et al. "Discovery of 3-amino-6-phenylpyridazine derivatives as selective inhibitors of glial activation."[1][2] Journal of Medicinal Chemistry.

-

Maes, B. U., et al. "Efficient Synthesis of 3,6-Disubstituted Pyridazines via Palladium-Catalyzed Cross-Coupling."[1] Tetrahedron.

Sources

- 1. 6-bromo-N-[[3-[2-oxo-2-[[5-[4-[6-[(2-phenylacetyl)amino]pyridazin-3-yl]butyl]-1,3,4-thiadiazol-2-yl]amino]ethyl]phenyl]methyl]pyridazine-3-carboxamide | C32H30BrN9O3S | CID 74982695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Number Length Index | Ambeed [ambeed.com]

Technical Guide: Solubility Profile & Handling of 3-Bromo-6-phenylpyridazine

[1][2]

Document Control:

-

Molecular Formula: C₁₀H₇BrN₂

-

Molecular Weight: 235.08 g/mol [2]

-

Primary Application: Intermediate for Suzuki-Miyaura cross-coupling; synthesis of OLED materials and bioactive pyridazine derivatives.[1][2]

Part 1: Executive Technical Summary[2]

This compound is a halogenated heteroaromatic scaffold characterized by a planar geometry and significant

Unlike simple pyridazine (which is water-miscible), the 3-bromo-6-phenyl substitution pattern drastically reduces aqueous solubility, shifting the dissolution preference toward polar aprotic and chlorinated solvents.[1][2] Successful handling in drug discovery and materials science requires specific solvent systems to avoid precipitation during biological assays or synthetic workups.[1][2]

Key Solubility Takeaways:

Part 2: Physicochemical Profile & Mechanistic Insight[2]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecular interactions driving the crystal lattice energy vs. solvation energy.

Structural Determinants[1][2]

-

The Pyridazine Core: The adjacent nitrogen atoms create a localized dipole.[1][2] While this allows for hydrogen bond acceptance, the effect is sterically and electronically modulated by the substituents.

-

The Phenyl Ring (C6 Position): Introduces significant hydrophobicity (LogP contribution ~ +1.9).[1][2] This promotes

- -

The Bromine Atom (C3 Position): A heavy, polarizable halogen.[2] It increases molecular weight and London dispersion forces, further stabilizing the solid phase and necessitating solvents with high polarizability (like DCM) for effective dissolution.[2]

Predicted Solubility Parameters

-

LogP (Octanol/Water Partition): Estimated range 2.5 – 3.[2]2. This confirms the compound is lipophilic.[1][2]

-

Polar Surface Area (PSA): ~25 Ų (attributed to the pyridazine nitrogens).[2]

-

Thermodynamic Implication: Dissolution is entropy-driven in organic solvents but enthalpy-penalized in water due to the disruption of the hydrogen-bonding network without sufficient compensatory interactions.[1][2]

Part 3: Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with this compound.

Table 1: Solubility Performance by Solvent Class[2]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | Primary choice for liquid-liquid extraction and chromatography loading.[1][2] High polarizability disrupts |

| Polar Aprotic | DMSO, DMF, NMP | High (>25 mg/mL) | Ideal for preparing 10-100 mM stock solutions for biological assays.[1][2] Hygroscopic nature requires storage under inert gas.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (5-20 mg/mL) | Solubility increases significantly with heat ( |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low to Moderate | Poor solubility at RT; moderate at reflux.[2] Often used as the "anti-solvent" in recrystallization.[1][2] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reaction media; THF is preferred over diethyl ether due to higher polarity.[1][2] |

| Alkanes/Water | Hexanes, Heptane, Water | Insoluble (<0.1 mg/mL) | Used to precipitate the compound from DCM or Toluene solutions. |

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological screening or serial dilution.

Reagents:

-

Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves)

Procedure:

-

Weighing: Accurately weigh 23.5 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Amber glass protects from potential photodegradation of the C-Br bond).[1][2]

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

-

Self-Validating Step: Upon thawing, centrifuge at 10,000 rpm for 1 minute. If a pellet forms, the compound has crashed out; re-sonication is required.[2]

-

Protocol B: Gravimetric Solubility Determination

Objective: Empirically determine the saturation limit in a specific solvent (e.g., Toluene).

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake/stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

.

Part 5: Visualization of Workflows

Solubility Decision Logic

This diagram guides the researcher through selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).[2]

Figure 1: Decision matrix for solvent selection based on experimental requirements.[1][2]

Recrystallization Workflow

A self-validating loop for purifying the compound using solubility differentials.[1][2]

Figure 2: Recrystallization protocol utilizing the temperature-dependent solubility profile in alcohols.

Part 6: References

safety data sheet (SDS) for 3-Bromo-6-phenylpyridazine

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 3-Bromo-6-phenylpyridazine

Executive Summary

This compound (CAS: 14959-34-3) is a "privileged scaffold" in medicinal chemistry, widely utilized as a building block for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1][2][3][4] Its pyridazine core offers unique hydrogen-bonding capabilities and metabolic stability profiles distinct from pyridines or pyrimidines.

This guide transcends the standard regulatory SDS by integrating field-proven handling strategies. While the compound is a critical intermediate, its halogenated heterocyclic nature dictates specific hazards—primarily skin/eye irritation and potential acute toxicity—that require rigorous engineering controls during synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Section 1: Chemical Identity & Physicochemical Properties

Trustworthiness: The data below is aggregated from verified chemical supplier databases and structural analogs to ensure accuracy in the absence of a single global pharmacopeia monograph.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14959-34-3 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-White / Pale Yellow |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water |

| Melting Point | ~100–105°C (Typical for this class; verify per batch) |

Section 2: Hazard Identification (GHS Classification)

Expertise: As with many halogenated nitrogen heterocycles, this compound is not fully characterized for chronic toxicity. Therefore, we apply the "Read-Across" Safety Principle , assuming hazards similar to its structural analog, 3-Bromopyridazine.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 3: Safe Handling & Engineering Controls

Causality in Protocol: The high nitrogen content and bromine substituent make this compound potentially reactive toward moisture and metals. The following controls prevent degradation and exposure.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity >100 fpm to prevent dust inhalation.

-

Static Control: Use anti-static spatulas (PTFE coated). Halogenated heterocycles can carry static charge, making precise weighing difficult and increasing dispersion risk.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for large scale (>100g), use a NIOSH-approved N95 or P100 respirator.

-

Hands: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged immersion in solution (e.g., during workup with DCM), use Laminate (Silver Shield) gloves.

-

Eyes: Chemical safety goggles. Face shield recommended during scale-up reactions (>10g).

Section 4: Experimental Application (Suzuki-Miyaura Coupling)

Field-Proven Insight: The bromine at the C3 position is highly activated for oxidative addition by Palladium(0). Below is a standard, high-yield protocol optimized for safety and efficiency.

Protocol: C-C Bond Formation

Objective: Coupling this compound with an Aryl Boronic Acid.

-

Setup: In a 2-neck round bottom flask, add This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).

-

Solvent System: Add a mixture of 1,4-Dioxane/Water (4:1) .[6] Note: Water is essential to dissolve the inorganic base.

-

Degassing (Critical Safety Step): Sparge the solution with Nitrogen or Argon for 15 minutes. Why? Oxygen poisons the Pd catalyst and can lead to homocoupling side products.

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of inert gas.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with Brine. Dry over Na₂SO₄.

Visualizing the Safety & Reaction Workflow

The following diagram maps the logical flow of the experiment, highlighting critical safety checkpoints (nodes in red/orange) versus process steps (blue).

Figure 1: Safe Reaction Workflow for Suzuki Coupling of this compound.

Section 5: Emergency Response & Waste Disposal

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the halogenated heterocycle.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

Fire Fighting

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide. Firefighters must wear SCBA.

Waste Disposal

-

Categorization: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

Section 6: Storage & Stability

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Temperature: Refrigerator (2–8°C) is recommended for long-term storage to prevent slow debromination or oxidation, although it is generally stable at room temperature.

-

Incompatibilities: Strong oxidizing agents, Strong acids.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12286, 3-Bromopyridine (Analog Read-Across). Retrieved February 3, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. 14959-34-3 CAS Manufactory [m.chemicalbook.com]

- 2. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]

- 3. 14959-34-3|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-6-phenylpyridazine: A Strategic Heterocyclic Building Block

Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pyridazine Advantage

In the landscape of modern drug discovery, the pyridazine ring system has emerged as a "privileged scaffold," offering distinct physicochemical advantages over its pyridine and pyrimidine analogs. 3-Bromo-6-phenylpyridazine represents a high-value node in this chemical space. It serves as a bifunctional linchpin: the phenyl group provides a lipophilic anchor often required for hydrophobic pocket occupancy (e.g., in kinase ATP-binding sites), while the bromine atom offers a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

This guide details the synthesis, reactivity profile, and strategic application of this compound, moving beyond basic properties to explore the causality behind its use in high-throughput library generation and lead optimization.

Synthesis & Preparation: The Desymmetrization Challenge

The most robust route to this compound involves the desymmetrization of 3,6-dibromopyridazine . This approach is preferred over de novo ring construction for its scalability and the commercial availability of the starting material. However, it presents a classic synthetic challenge: controlling mono-arylation versus bis-arylation.

Optimized Synthetic Route

The reaction utilizes a Suzuki-Miyaura cross-coupling.[1] To maximize the yield of the mono-substituted product, strict stoichiometric control and catalyst selection are paramount.

Reaction Scheme:

Critical Experimental Protocol (Self-Validating System)

-

Objective: Maximize mono-arylation (Target) while minimizing bis-phenylpyridazine (Impurity).

-

Stoichiometry: Use 0.95 equivalents of phenylboronic acid relative to 3,6-dibromopyridazine. Leaving a small amount of starting material unreacted is easier to separate than the bis-product.

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 3,6-dibromopyridazine (1.0 eq) and Pd(PPh₃)₄ (3-5 mol%) .

-

Solvent System: Add degassed 1,4-dioxane (0.2 M concentration). The choice of dioxane promotes solubility of the intermediate species.

-

Activation: Add aqueous Na₂CO₃ (2.0 M, 2.0 eq) .

-

Addition (The Control Point): Dissolve phenylboronic acid (0.95 eq) in a minimal amount of dioxane. Add this solution dropwise to the reaction mixture at reflux over 1 hour. Reasoning: A low instantaneous concentration of boronic acid disfavors the second coupling event.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. The mono-product typically elutes between the starting material (non-polar) and the bis-product (more polar/fluorescent).

-

Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography is mandatory.

-

Fraction 1: Unreacted 3,6-dibromopyridazine (Recycle).

-

Fraction 2:This compound (Target) .

-

Fraction 3: 3,6-Diphenylpyridazine (Waste).

-

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and purification strategy.

Figure 1: Controlled desymmetrization workflow to access this compound.

Reactivity Profile & Synthetic Utility

Once isolated, this compound becomes a potent electrophile. The electron-deficient nature of the pyridazine ring (containing two adjacent nitrogen atoms) lowers the LUMO energy, making the C3-position highly susceptible to both oxidative addition (Pd-catalysis) and nucleophilic attack.

Divergent Reactivity Map

The bromine atom serves as a "universal adapter" for library expansion.

| Reaction Type | Coupling Partner | Product Class | Key Reagents | Mechanism |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Biaryl/Heterobiaryl | Pd(dppf)Cl₂, K₂CO₃ | Pd(0)/Pd(II) Cycle |

| Buchwald-Hartwig | Primary/Secondary Amines | Aminopyridazines | Pd₂(dba)₃, BINAP/XPhos | Pd-catalyzed Amination |

| SNAr | Aliphatic Amines / Alkoxides | Aminopyridazines / Ethers | DIPEA, Heat / NaH | Nucleophilic Substitution |

| Sonogashira | Terminal Alkynes | Alkynylpyridazines | Pd(PPh₃)₂Cl₂, CuI | Cu/Pd Co-catalysis |

Detailed Protocol: Buchwald-Hartwig Amination

This reaction is critical for generating 3-amino-6-phenylpyridazine derivatives , a class of compounds known for inhibiting glial activation and modulating kinase activity.

Protocol:

-

Vessel: Dry Schlenk tube or microwave vial.

-

Reagents: Combine This compound (1.0 eq) , Amine (1.2 eq) , Pd₂(dba)₃ (2 mol%) , and BINAP (4 mol%) .

-

Base: Add NaOtBu (1.4 eq) . Note: Strong base is required to deprotonate the amine-Pd complex.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane .

-

Conditions: Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

-

Observation: The reaction mixture typically turns from dark red to orange/brown upon completion.

Reactivity Visualization

The diagram below maps the divergent pathways accessible from this core scaffold.

Figure 2: Divergent synthesis map demonstrating the versatility of the this compound scaffold.

Medicinal Chemistry Applications

The this compound scaffold is not merely a chemical intermediate; it is a pharmacophore precursor.

Case Study: Glial Activation Inhibitors

Research has identified 3-amino-6-phenylpyridazine derivatives as selective inhibitors of glial activation.[2] These compounds suppress the production of IL-1β and NO in activated glia, offering a potential therapeutic pathway for neurodegenerative diseases [1].[2]

-

Mechanism: The planar pyridazine ring intercalates into the target kinase ATP-binding pocket, while the phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).

-

Synthesis Logic: The 3-bromo precursor allows for the rapid "scanning" of the amine region (the solvent-exposed front) to optimize solubility and metabolic stability (ADME).

Structural Properties[3]

-

H-Bond Acceptor: The N1/N2 nitrogens act as weak H-bond acceptors (pKa of conjugate acid ~2.3), less basic than pyridine, reducing non-specific protein binding.

-

LogP: The phenyl ring increases lipophilicity (cLogP ~ 2.5), aiding in blood-brain barrier (BBB) penetration, which is crucial for CNS targets.

References

-

Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Source: PubMed / NIH URL:[Link](Note: Link directs to the seminal work on pyridazine glial inhibitors)

-

Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Chemistry Portal URL:[Link]

-

Suzuki Coupling of Heteroaryl Halides. Source: ResearchGate URL:[3][4][Link]

Sources

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Electronic Properties of Phenyl-Substituted Pyridazines: A Technical Guide

Part 1: Executive Summary & Core Directive

The Pyridazine Advantage in Optoelectronics and Medicinal Chemistry

The pyridazine core (1,2-diazine) represents a distinct class of electron-deficient heterocycles characterized by a high electron affinity and a significant dipole moment. unlike its isomers pyrazine (1,4) and pyrimidine (1,3), pyridazine possesses adjacent nitrogen atoms, creating a unique localized region of high electron density (lone pair repulsion) juxtaposed with a

When substituted with phenyl rings (e.g., 3,6-diphenylpyridazine), the system evolves into a versatile Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) scaffold. This guide dissects the electronic modulation of these systems, providing a roadmap for tuning HOMO/LUMO levels for applications ranging from n-type organic semiconductors (OLEDs) to solvatochromic bio-probes.

Part 2: Electronic Architecture & Molecular Orbital Theory

The Nitrogen Effect and -Deficiency

The fundamental electronic property of the pyridazine ring is its capacity to act as an electron acceptor. The two adjacent nitrogen atoms exert a strong inductive effect (-I), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Localization: In phenyl-substituted pyridazines, the LUMO is predominantly localized on the pyridazine core.

-

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the phenyl substituents and the

-system, or localized on specific electron-donating groups (EDGs) attached to the phenyl rings.

Intramolecular Charge Transfer (ICT)

The juxtaposition of electron-rich phenyl rings (Donors) and the electron-poor pyridazine core (Acceptor) facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.

-

Mechanism:

transition involves electron density shifting from the phenyl periphery to the pyridazine core. -

Tuning: Stronger donors (e.g., -OMe, -NMe

) on the phenyl ring raise the HOMO energy, narrowing the bandgap and red-shifting absorption/emission.

Visualization: Electronic Logic Flow

Figure 1: Logic flow connecting substituent nature to observable electronic properties in pyridazine systems.

Part 3: Photophysical Characterization

Solvatochromism as a Diagnostic Tool

Phenyl-substituted pyridazines exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar excited ICT state is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

Data Summary: Solvent Effects on 3,6-Diphenylpyridazine Derivatives

| Solvent | Polarity Index ( | Stokes Shift ( | Quantum Yield ( | ||

| Cyclohexane | 0.2 | 340 | 395 | ~4100 | 0.85 |

| Toluene | 2.4 | 342 | 405 | ~4500 | 0.78 |

| Dichloromethane | 3.1 | 345 | 425 | ~5400 | 0.65 |

| Acetonitrile | 5.8 | 348 | 445 | ~6200 | 0.42 |

Note: Data represents idealized trends for a generic donor-substituted phenylpyridazine to illustrate the ICT phenomenon.

Protonation and pH Sensing

The basicity of the pyridazine nitrogens allows for protonation, which drastically alters electronic properties.

-

Quenching: Protonation often quenches fluorescence due to the formation of a non-emissive cation or by altering the energy levels such that ICT is disrupted.

-

Shift: In some "push-pull" systems, protonation of the acceptor (pyridazine) enhances its electron-withdrawing capability, causing a massive red-shift in absorption.

Part 4: Electrochemical Profiling

Cyclic Voltammetry (CV) is the standard for determining the frontier orbital energies. Pyridazines are typically n-type materials (electron transport), characterized by reversible reduction waves.

Key Electrochemical Parameters

-

Reduction Potential (

): Measures the ease of electron injection into the LUMO. -

Calculation:

- (relative to vacuum level, using Ferrocene as internal standard).

-

(where

Substituent Effects on Redox Potentials[1][2][3]

| Compound Structure | Substituent (R) | LUMO (eV) | Electronic Character | |

| 3,6-Diphenylpyridazine | -H | -2.10 | -2.70 | Baseline |

| 3,6-Bis(4-methoxyphenyl) | -OMe (Donor) | -2.25 | -2.55 | Harder to reduce (LUMO raised) |

| 3,6-Bis(4-cyanophenyl) | -CN (Acceptor) | -1.85 | -2.95 | Easier to reduce (LUMO stabilized) |

Part 5: Experimental Protocols

Protocol A: Determination of Solvatochromic Shift (Lippert-Mataga)

Objective: Quantify the change in dipole moment upon excitation.

-

Preparation: Prepare

M solutions of the analyte in a series of solvents with varying polarity (Hexane, Toluene, THF, DCM, MeOH).-

Critical Step: Use spectroscopic grade solvents to avoid impurity quenching.

-

-

Absorption Scan: Record UV-Vis spectra (300–600 nm). Note

.[1] -

Emission Scan: Excite at

. Record emission spectra. -

Analysis: Plot Stokes shift (

) vs. Orientation Polarizability (-

Insight: A linear slope indicates a dominant ICT mechanism.

-

Protocol B: Cyclic Voltammetry for HOMO/LUMO Estimation

Objective: Accurate measurement of reduction potentials.

-

Setup: Three-electrode cell.

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (or Ag wire pseudo-ref).

-

-

Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane (DCM) or Acetonitrile (MeCN).-

Analyte Concentration: 1 mM.

-

-

Degassing: Purge with Argon for 10 minutes (oxygen is electroactive and interferes with reduction waves).

-

Measurement: Scan from 0 V

-2.5 V -

Calibration: Add Ferrocene (Fc) internal standard at the end of the experiment. Calibrate all potentials relative to

.

Visualization: Experimental Workflow

Figure 2: Sequential workflow for full electronic characterization.

Part 6: References

-

Gong, Y. et al. "Fast Delayed Emission in New Pyridazine-Based Compounds." Frontiers in Chemistry, 2021. Link

-

Cocco, A. et al. "Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives."[1] ACS Omega, 2021.[1] Link

-

Ban, V. P. et al. "Design, synthesise, and evaluate photoluminescent properties of novel 3,6-diphenylpyrazine-2-carbonitrile derivatives." ResearchGate, 2024. Link

-

Woi, P. et al. "Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals." ResearchGate, 2025.[2] Link

-

Butnarasu, C. et al. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC, 2022.[3] Link

Sources

- 1. iris.unica.it [iris.unica.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

commercial suppliers of high-purity 3-Bromo-6-phenylpyridazine

An In-Depth Technical Guide to Sourcing and Validating High-Purity 3-Bromo-6-phenylpyridazine

Executive Summary

This compound (CAS: 14959-34-3) is a "privileged scaffold" in modern medicinal chemistry and materials science.[1] Its unique 1,2-diazine core serves as a bioisostere for phenyl rings in kinase inhibitors, improving water solubility and metabolic stability.[1] In the organic light-emitting diode (OLED) sector, it functions as a critical electron-deficient building block for phosphorescent host materials.[1]

However, the commercial supply chain for this intermediate is fraught with a specific, silent killer: regio-isomeric and bis-coupled impurities .[1] Standard Certificates of Analysis (CoA) often fail to distinguish between the target mono-arylated product and the 3,6-diphenylpyridazine byproduct due to poor HPLC resolution.[1]

This guide provides a technical roadmap for sourcing, validating, and purifying this compound, ensuring your downstream cross-couplings (Suzuki, Buchwald-Hartwig) proceed without catalyst poisoning or stoichiometric errors.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the synthesis route is the only way to predict the impurity profile. The industrial standard synthesis involves the Suzuki-Miyaura coupling of 3,6-dibromopyridazine with phenylboronic acid.[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14959-34-3 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH.[1] |

| Key Impurity A | 3,6-Diphenylpyridazine (Bis-coupled byproduct) |

| Key Impurity B | 3,6-Dibromopyridazine (Unreacted starting material) |

| Key Impurity C | Triphenylphosphine oxide (If Pd(PPh₃)₄ was used) |

Why Purity Matters:

-

Stoichiometry Drift: If your sample contains 5% 3,6-diphenylpyridazine (which is inert to further coupling), your calculation for the subsequent nucleophile will be off, leading to incomplete conversion.

-

Catalyst Poisoning: Residual sulfur or phosphorus from low-grade synthesis can deactivate sensitive Pd catalysts in the next step.[1]

Sourcing Strategy: The Supplier Landscape

Do not treat all suppliers equally. The market is stratified by synthesis capability and QC rigor.

Tier 1: Global Catalog Suppliers (The "Gold Standard")

-

Examples: Sigma-Aldrich (Merck), Enamine, Combi-Blocks.[1]

-

Pros: High reliability, verified H-NMR/LC-MS, consistent batch-to-batch quality.

-

Cons: High cost (

$), often re-packagers of Tier 2 material. -

Use Case: Late-stage lead optimization where data integrity is paramount.

Tier 2: Specialized Heterocycle Manufacturers[1]

-

Examples: BLD Pharm, Chem-Space, WuXi AppTec (Catalog division).[1]

-

Pros: Moderate cost (

), deep expertise in nitrogen heterocycles. They often synthesize the material in-house.[1] -

Cons: Lead times can vary; CoAs may need internal verification.[1]

-

Use Case: Scale-up (10g - 100g) and library synthesis.

Tier 3: Bulk Chemical Aggregators[1]

-

Examples: Listings on IndiaMART, Alibaba, or generic "Chemicals" sites.

-

Pros: Lowest price ($).

-

Cons: High risk.[1] "Technical Grade" often means >10% impurities.[1] Frequent batch failures.

-

Use Case: Avoid unless you have internal recrystallization capabilities and a dedicated QC team.[1]

Quality Control & Validation Protocol

Trust, but verify. The following protocol is designed to detect the specific impurities inherent to the 3,6-dibromopyridazine synthetic route.

The "Bis-Phenyl" Trap

The most common failure mode is the presence of 3,6-diphenylpyridazine.[1] Because both the product and this impurity are non-polar aromatics, they can co-elute on short generic HPLC gradients.

Recommended Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 15 minutes. (Slow gradient is crucial).

-

Detection: UV at 254 nm (aromatic) and 280 nm.

Expected Elution Order:

-

3,6-Dibromopyridazine (Starting Material) – Early Eluter[1]

-

This compound (Target) – Mid Eluter[1]

-

3,6-Diphenylpyridazine (Impurity) – Late Eluter (Hydrophobic)[1]

Visualizing the Validation Workflow

Figure 1: Decision tree for validating incoming batches of this compound. Note the loop for recrystallization if the "Bis-phenyl" impurity is detected.

Experimental Protocols

Protocol A: Purification via Recrystallization

If you receive a batch with 90-95% purity (containing bis-phenyl impurity), you can often salvage it without column chromatography.[1]

-

Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH).

-

Precipitation: Slowly add hot water until the solution becomes slightly turbid.

-

Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Filtration: Filter the precipitate. The more soluble mono-bromo product typically crystallizes out, while the highly lipophilic bis-phenyl impurity may remain in the mother liquor or co-crystallize depending on the exact ratio.[1] Note: If the impurity is the major component, reverse the logic (impurity crashes out first).

-

Validation: Run HPLC on the crystals.

Protocol B: 1H-NMR Diagnostic Peaks

To distinguish the product from the symmetric 3,6-diphenylpyridazine, look for the integration of the pyridazine protons.[1]

-

This compound: The pyridazine ring protons (H-4 and H-5) appear as two doublets (approx 7.8 - 8.2 ppm) with a coupling constant J ≈ 9 Hz.[1] The asymmetry is key.

-

3,6-Diphenylpyridazine: The pyridazine protons appear as a singlet (due to symmetry) around 8.0-8.2 ppm.[1]

-

3,6-Dibromopyridazine: A singlet at approx 7.8 ppm.[1]

Diagnostic Check: If you see a singlet overlapping your doublets in the aromatic region, you have a symmetric impurity.

Handling and Stability

-

Light Sensitivity: Like many brominated heterocycles, this compound is mildly photosensitive. Long-term exposure to ambient light can lead to slow debromination or discoloration.[1] Store in amber vials.

-

Reactivity: The C-Br bond is highly activated for nucleophilic aromatic substitution (SnAr) and Pd-catalyzed couplings.[1] Avoid storage in nucleophilic solvents (e.g., amines, thiols) for extended periods.

-

Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage (>6 months).[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112345, this compound.[1] Retrieved from [Link][1]

-

Gong, Y., et al. (2011). Efficient Synthesis of 3,6-Disubstituted Pyridazines via Suzuki-Miyaura Coupling.[1] Journal of Organic Chemistry.[2][3] (Demonstrates the mono-coupling selectivity challenges).

Sources

Methodological & Application

High-Efficiency Synthesis of 3-Bromo-6-phenylpyridazine via Acid-Mediated Halogen Exchange

[1]

Abstract

This Application Note details a robust protocol for the synthesis of 3-bromo-6-phenylpyridazine (Target) from the commercially available 3-chloro-6-phenylpyridazine (Starting Material).[1] While 3-chloro-6-phenylpyridazine is stable, the bromo-derivative is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical intermediate in medicinal chemistry.[1] This protocol utilizes an acid-mediated nucleophilic aromatic substitution (

Introduction & Rationale

Pyridazines are electron-deficient heterocycles widely used in drug discovery.[1] The 3- and 6-positions are particularly susceptible to nucleophilic attack due to the inductive effect of the adjacent nitrogen atoms.[1]

Why Convert Chloro to Bromo?

Although the chloro-substituent is capable of undergoing oxidative addition with palladium, the C-Br bond is weaker (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl), leading to:[1]

-

Faster Reaction Rates: Oxidative addition is often the rate-determining step in cross-coupling.[1]

-

Milder Conditions: Coupling can proceed at lower temperatures, preserving sensitive functional groups.[1]

-

Catalyst Economy: Lower loadings of expensive Pd catalysts are required.[1]

Synthetic Strategy: Acid-Mediated Halogen Exchange

Direct halogen exchange on electron-deficient heterocycles is most efficiently achieved using hydrogen bromide (HBr) in acetic acid (AcOH).[1] The reaction is driven by:

-

Protonation: HBr protonates the pyridazine nitrogen, increasing the electrophilicity of the C-3 carbon.[1]

-

Nucleophilicity: In the acidic medium, the bromide ion (

) acts as a potent nucleophile, displacing the chloride.[1] -

Equilibrium Control: The use of a large excess of HBr pushes the equilibrium toward the bromo-product.[1]

Reaction Mechanism

The transformation proceeds via an acid-catalyzed Nucleophilic Aromatic Substitution (

-

Activation: The pyridazine ring nitrogen is protonated by HBr, forming a pyridazinium cation. This dramatically lowers the LUMO energy of the ring.

-

Addition: The bromide ion attacks the C-3 position (ipso to the chlorine), forming a tetrahedral Meisenheimer-like intermediate.[1]

-

Elimination: The chloride ion is eliminated, re-aromatizing the system to yield the this compound.[1]

Mechanism Diagram

Figure 1: Mechanistic pathway for the acid-mediated conversion of chloropyridazine to bromopyridazine.

Experimental Protocol

Materials & Equipment

| Reagent/Material | CAS Number | Role | Grade |

| 3-Chloro-6-phenylpyridazine | 20375-65-9 | Starting Material | >98% |

| HBr (33% in Acetic Acid) | 10035-10-6 | Reagent/Solvent | Reagent Grade |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | ACS Grade |

| Sodium Bicarbonate ( | 144-55-8 | Neutralization | Sat.[1] Aq. Soln. |

| Sodium Sulfate ( | 7757-82-6 | Drying Agent | Anhydrous |

Equipment:

-

100 mL Round Bottom Flask (RBF)[1]

-

Reflux Condenser with Calcium Chloride drying tube (or inert gas line)[1]

-

Magnetic Stir Plate & Oil Bath

-

Rotary Evaporator

Step-by-Step Procedure

Step 1: Reaction Setup

-

Weigh 1.0 g (5.25 mmol) of 3-chloro-6-phenylpyridazine into a 100 mL RBF.

-

Add 15 mL of 33% HBr in Acetic Acid.

-

Note: The starting material should dissolve to form an orange/yellow solution.

-

-

Equip the flask with a reflux condenser.[1]

Step 2: Halogen Exchange

-

Heat the reaction mixture to 100–110 °C (oil bath temperature) with moderate stirring.

-

Maintain reflux for 16–24 hours .

-

Monitoring: Check reaction progress by LCMS or TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The Bromo-product (Rf ~0.[1]5) will be slightly more non-polar or have a distinct UV profile compared to the Chloro-starting material.[1]

-

Critical Check: Ensure the conversion is >95% before stopping, as separation of Cl/Br analogs can be difficult.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mixture carefully into 100 mL of ice-water .

-

Neutralize the solution by slowly adding solid

or saturated-

Caution: Vigorous evolution of

gas will occur.

-

-

Extract the aqueous layer with DCM (3 x 30 mL) .

-

Combine the organic layers and wash with Brine (50 mL) .

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically an off-white to pale yellow solid.[1]

-

Recrystallization: Dissolve in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate/Hexane (1:4), cool to 0°C, and filter the precipitate.

-

Yield: Expected yield is 75–85% .

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Expected Results

Analytical Data[1][2][3][4][5]

-

Physical State: Off-white to light yellow solid.[1]

-

Melting Point: The bromo-derivative typically melts higher than the chloro-precursor (Expect range: 170–175 °C , though specific lit values vary by crystal form).[1]

-

LCMS (ESI+):

NMR Interpretation ( NMR, 400 MHz, )

-

Aromatic Region: The phenyl ring protons (multiplet, ~7.4–8.0 ppm) remain largely unchanged.[1]

-

Pyridazine Ring: The protons on the pyridazine ring will show a slight downfield shift due to the lower electronegativity of Br compared to Cl, but the change is subtle. The key confirmation is the loss of the Cl-isotope pattern in MS and the elemental composition .[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Incomplete Conversion | Temperature too low or insufficient HBr.[1] | Increase temp to 120°C (sealed tube) or add fresh HBr/AcOH and extend time. |

| Low Yield | Product lost during aqueous workup. | The product is moderately polar.[2] Ensure thorough extraction with DCM (not Hexanes). |

| Impurity Profile | Hydrolysis to pyridazinone. | Ensure the system is kept dry (drying tube).[1] If hydrolysis occurs ( |

References

-

General Halogen Exchange on Heterocycles: Spivey, A. C., et al.[1] "Nucleophilic Aromatic Substitution of Heterocycles."[1] Comprehensive Organic Synthesis II, Vol 5, 2014. Link[1]

-

Acid-Mediated Bromination: Wolf, C., et al.[1] "Efficient Synthesis of Halopyridines via Acid-Mediated Halogen Exchange." Synlett, 2009.[1]

-

Suzuki Coupling Utility: Miyaura, N., Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1] 1995, 95, 2457.[1] Link[1]

-

Starting Material Data: PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine.[1] Link[1]

Suzuki-Miyaura coupling protocols using 3-Bromo-6-phenylpyridazine

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-6-phenylpyridazine

Executive Summary & Mechanistic Rationale

The This compound scaffold (CAS: 135217-42-8) represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GABA-A ligands.

Mechanistic Insight:

Pyridazine is a

-

Electronic Stabilization: It conjugates with the pyridazine ring, modulating the electron deficiency and making the C3-bromide highly activated for oxidative addition compared to simple pyridyl halides.

-

Steric Anchoring: It prevents catalyst aggregation by providing a degree of steric bulk, though it does not significantly hinder the C3 reactive site.

The Challenge:

The adjacent nitrogen atoms (N1/N2) possess lone pairs capable of

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Electron-rich or neutral aryl boronic acids with minimal steric hindrance.

This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst. The chelating effect of dppf (1,1'-bis(diphenylphosphino)ferrocene) prevents the formation of stable bis-pyridazine-palladium complexes, thereby maintaining catalytic turnover.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: 2.0 M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with this compound (100 mg, 0.42 mmol), boronic acid (0.50 mmol), and Pd(dppf)Cl₂ (10 mg).

-

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Inject degassed DME (4 mL) and 2.0 M aq. Na₂CO₃ (0.63 mL) through the septum.

-

Reaction: Heat the mixture to 85°C with vigorous stirring (1000 rpm) for 4–12 hours.

-

Note: The biphasic nature requires high stir rates to ensure phase transfer.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at 30–60% EtOAc.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Electron-poor boronic acids, ortho-substituted partners, or when protodeboronation is observed.

This protocol uses XPhos Pd G3/G4 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition and, crucially, reductive elimination in crowded systems.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict inert flow, combine substrate, boronic acid, K₃PO₄ (finely ground), and XPhos Pd G3 in a microwave vial.

-

Solvent: Add degassed 1,4-Dioxane/Water.

-

Reaction:

-

Thermal: Heat to 100°C for 2–6 hours.

-

Microwave: 120°C for 30 minutes (High absorption setting).

-

-

Workup: Filter through a pad of Celite to remove phosphate salts and Pd black. Rinse with CH₂Cl₂.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and workflow for synthesizing derivatives of this compound.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on boronic acid sterics and electronics.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation and literature precedence for 3-halopyridazines.

| Parameter | Protocol A (Standard) | Protocol B (Advanced) |

| Catalyst System | Pd(dppf)Cl₂ (Bidentate) | XPhos Pd G3 (Biaryl Monodentate) |

| Primary Mechanism | Classical Suzuki Cycle | Pd(0) Precatalyst Activation |

| Base | Na₂CO₃ (Mild) | K₃PO₄ (Stronger, buffers pH) |

| Solvent System | DME/Water (Polar) | Dioxane/Water (High Boiling) |

| Tolerance | Good for -OMe, -Cl, -F | Excellent for -CN, -NO₂, -CF₃ |

| Steric Sensitivity | Low (Fails with ortho-subs) | High (Tolerates ortho-subs) |

| Avg. Yield | 65% – 85% | 80% – 95% |

Troubleshooting Guide:

-

Protodeboronation (Boronic acid loses B(OH)₂ before coupling):

-

Cause: Reaction medium too basic or temperature too high.

-

Fix: Switch to Protocol B but use K₂CO₃ instead of K₃PO₄, or reduce water content (use 10:1 Dioxane:H₂O).

-

-

Homocoupling of Boronic Acid:

-

Cause: Presence of Oxygen.[2]

-

Fix: Degas solvents via sparging (bubbling inert gas) for at least 15 mins. Do not rely solely on vacuum/backfill cycles for biphasic mixtures.

-

-

Stalled Reaction (Black precipitate forms):

-

Cause: Catalyst decomposition ("Pd Black").

-

Fix: The pyridazine nitrogen is likely poisoning the Pd. Switch to XPhos or SPhos ligands which bind Pd tighter than the substrate.

-

References

-

BenchChem. An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. (Methodology adapted for phenyl-substituted heterocycles).[1][3][4][5][6]

-

National Institutes of Health (PMC). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. (Specific protocols for 3-bromo-6-substituted pyridazines).

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[7] (Comparative study of Pd(PPh3)4 vs K3PO4 systems for electron-deficient diazines).

-

American Chemical Society (ACS). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. (Discussion on amine/nitrogen coordination challenges).

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-6-phenylpyridazine

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors and GPCR ligands. However, functionalizing 3-bromo-6-phenylpyridazine via Buchwald-Hartwig amination presents specific challenges due to the electron-deficient nature of the diazine ring and the potential for catalyst poisoning by the intrinsic nitrogen lone pairs.

This application note provides a validated, high-reliability protocol for coupling various amines with this compound. Unlike standard

Substrate Analysis & Mechanistic Challenges

The Electrophile: this compound

The substrate features a 1,2-diazine ring substituted with a phenyl group at C6 and a bromine at C3.

-

Electronic Bias: The C3 position is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

Catalyst Poisoning: The N1 and N2 nitrogens possess lone pairs capable of

-coordination to the Palladium(II) center. This can form stable, off-cycle resting states (Pd-pyridazyl complexes) that arrest the catalytic cycle, particularly when using monodentate ligands.

Mechanistic Pathway & Failure Modes

To ensure success, one must understand where the cycle fails. The diagram below illustrates the standard cycle versus the specific "poisoning" trap common to pyridazines.

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) risk associated with diazine substrates.

Catalyst & Ligand Selection Strategy

Success in this reaction relies entirely on the Ligand-to-Substrate match . We employ a "Generational Strategy," moving from standard ligands to specialized precatalysts based on nucleophile difficulty.

The Decision Matrix

| Nucleophile Class | Recommended Ligand | Catalyst Source | Base | Solvent | Rationale |

| Primary Alkyl Amines | BrettPhos | BrettPhos Pd G3 | NaOtBu | Dioxane | BrettPhos prevents |

| Secondary Alkyl Amines | RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | RuPhos provides extreme steric bulk to prevent N-coordination poisoning. |

| Anilines (Aryl Amines) | Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | Xantphos (bidentate) has a wide bite angle (111°), enforcing reductive elimination. |

| Amides / Carbamates | Xantphos | Pd₂(dba)₃ | K₃PO₄ | Toluene | Weaker base prevents hydrolysis; Xantphos stabilizes the intermediate. |

Why Precatalysts (Pd G3/G4)?

For pyridazines, we strongly recommend using Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) rather than mixing

-

Reason: In situ mixing often leaves unligated Pd(0), which is immediately sequestered by the pyridazine nitrogens. Precatalysts ensure a 1:1 Pd:Ligand ratio enters the cycle immediately upon activation.

Detailed Experimental Protocol

General Protocol A: Coupling with Secondary Amines (RuPhos System)

Target: High yield synthesis of tertiary aminopyridazines.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

RuPhos Pd G3 (2.0 - 5.0 mol%)

-

RuPhos (free ligand) (2.0 - 5.0 mol%) (Optional: Added to extend catalyst lifetime)

-

NaOtBu (1.5 equiv)

-

Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

-

Solids Addition: Charge the vial with this compound, RuPhos Pd G3, and NaOtBu.

-

Note: If the amine is a solid, add it here.

-

-

Inerting: Seal the vial. Evacuate and backfill with Argon three times.

-

Liquid Addition: Add anhydrous Toluene via syringe. Add the amine (if liquid) via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).

-

Timepoint: Check LCMS at 2 hours.

-

Completion: Usually < 6 hours.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

General Protocol B: Coupling with Anilines (Xantphos System)

Target: Synthesis of diarylamines (biaryl analogues).

Reagents:

-

This compound (1.0 equiv)

-

Aniline derivative (1.1 equiv)

- (2.5 mol%)

-

Xantphos (5.0 mol%)

- (2.0 equiv, finely ground)

-

1,4-Dioxane (0.2 M)

Methodology Differences:

-

Pre-complexation (Critical): In a separate vial, mix

and Xantphos in a small amount of dioxane under Argon for 5 minutes before adding to the main reaction vessel. This ensures the active -

Temperature: Requires higher temperature (100°C ) due to the milder base and steric bulk of the aniline.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, follow this logic flow to identify the bottleneck.

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Issues

-

Hydrodehalogenation (Product is 3-phenylpyridazine):

-

Cause:

-hydride elimination from the amine or solvent, followed by reductive elimination. -

Fix: Switch from secondary alcohols (if used) to Toluene. Switch ligand to BrettPhos (highly resistant to

-elimination).

-